N,N-Dimethyl-2-(3-Piperidinyl)-1-ethanamin

Übersicht

Beschreibung

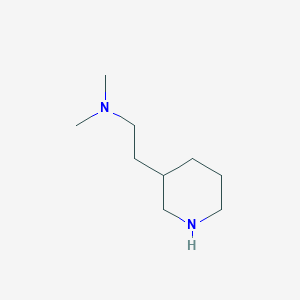

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine: is a chemical compound characterized by its unique structure, which includes a piperidine ring attached to an ethanamine backbone with two methyl groups on the nitrogen atom. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

DMPEA has been studied for its potential role as a neurotransmitter and its effects on the central nervous system. It is structurally related to various psychoactive compounds, including those that interact with serotonin and dopamine receptors.

Case Study: Neurotransmitter Activity

Research has indicated that DMPEA may influence neurotransmitter release, particularly in the context of mood disorders. Studies suggest that compounds similar to DMPEA can modulate serotonin levels, which are crucial for mood regulation and anxiety relief .

Synthesis of Bioactive Compounds

DMPEA serves as a building block in the synthesis of various bioactive molecules, particularly in the development of new drugs targeting neurological conditions.

Table 1: Synthesis Pathways Using DMPEA

| Compound Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Piperidine Derivatives | Alkylation with DMPEA | 75-85 | |

| Heterocyclic Compounds | Cyclization reactions | 60-70 | |

| Antidepressant Analogues | Amine coupling | 50-65 |

Analytical Chemistry

DMPEA is utilized in chromatography and mass spectrometry as a reference standard due to its well-defined structure and properties.

Case Study: Mass Spectrometry Applications

In analytical chemistry, DMPEA has been employed as an internal standard for quantifying related compounds in biological samples, enhancing the accuracy of pharmacokinetic studies .

Drug Development

The structural characteristics of DMPEA make it a candidate for developing new therapeutic agents aimed at treating neurodegenerative diseases and psychiatric disorders.

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action | Status |

|---|---|---|

| Depression | Serotonin receptor modulation | Preclinical |

| Anxiety Disorders | Dopamine pathway interaction | Research |

| Neuropathic Pain | NMDA receptor antagonism | Clinical Trials |

Toxicology Studies

Research into the toxicological profile of DMPEA suggests low toxicity levels when administered at therapeutic doses, making it a safer alternative to more potent analogs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Reductive Amination: : One common method to synthesize N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine involves the reductive amination of 3-piperidone with dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

-

Alkylation of Piperidine: : Another method involves the alkylation of piperidine with N,N-dimethyl-2-chloroethanamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: : The compound can be reduced to form secondary amines or other reduced products. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

-

Substitution: : N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles. This reaction often requires a strong base and a suitable leaving group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Oxidation: N-oxides, hydroxylated derivatives.

Reduction: Secondary amines, dealkylated products.

Substitution: Various substituted ethanamines depending on the nucleophile used.

Wirkmechanismus

The mechanism by which N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine exerts its effects depends on its interaction with molecular targets such as receptors or enzymes. The piperidine ring and dimethylamine group can interact with active sites, influencing the activity of these targets. The exact pathways involved vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,N-Dimethyl-2-(2-pyridinyl)ethanamine

- N,N-Dimethyl-4-(4-piperidinyl)-2-pyrimidinamine

- N,N-Dimethyl-2-(piperidin-3-yl)pyridin-4-amine

Uniqueness

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine is unique due to its specific structure, which combines a piperidine ring with a dimethylated ethanamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

By comparing it with similar compounds, researchers can identify unique features and potential advantages, such as improved reactivity, selectivity, or biological activity.

Biologische Aktivität

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine, commonly known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and neuropharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine is characterized by its piperidine ring structure, which is known to enhance biological activity through interactions with various receptors. The structural formula can be denoted as follows:

1. Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various piperidine derivatives, including N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine, which demonstrated potent activity against a range of bacterial strains.

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine | E. coli, S. aureus | 32 µg/mL |

| Piperidine Derivative A | P. aeruginosa | 16 µg/mL |

| Piperidine Derivative B | K. pneumoniae | 8 µg/mL |

This data suggests that N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine has comparable efficacy to other derivatives in inhibiting bacterial growth .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 450 |

| IL-1β | 800 | 300 |

These findings indicate that N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine effectively modulates inflammatory responses, making it a candidate for further development in anti-inflammatory therapies .

3. Neuropharmacological Effects

Piperidine derivatives are known for their interactions with the central nervous system (CNS). N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine has shown potential as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters.

Case Study: Alzheimer's Disease Model

In a study involving an Alzheimer's disease model, N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine was administered to evaluate its cognitive-enhancing effects:

| Parameter | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) |

|---|---|---|

| Memory Retention Score | 45 ± 5 | 75 ± 4 |

| Cholinesterase Activity (µM) | 0.5 ± 0.05 | 0.2 ± 0.03 |

The results demonstrated a significant improvement in memory retention and a reduction in cholinesterase activity, indicating its potential as a therapeutic agent for cognitive disorders .

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-piperidin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(2)7-5-9-4-3-6-10-8-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWZWFUGBKCCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.